Cas no 507272-92-6 (2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one)

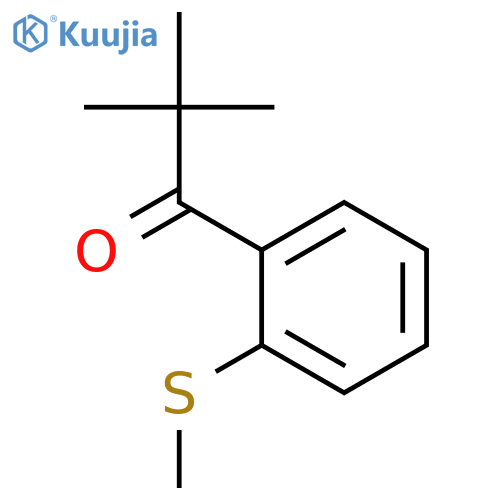

507272-92-6 structure

商品名:2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one

CAS番号:507272-92-6

MF:C12H16OS

メガワット:208.32000

MDL:MFCD03841173

CID:873321

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one

- 2,2-DIMETHYL-2'-THIOMETHYLPROPIOPHENONE

- 2,2-DIMETHOXY-1-PIPERIDIN-1-YLETHAN-1-ONE

-

- MDL: MFCD03841173

- インチ: InChI=1S/C12H16OS/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8H,1-4H3

- InChIKey: XCISCKNRZVMROT-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)C(=O)C1=CC=CC=C1SC

計算された属性

- せいみつぶんしりょう: 208.09200

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 3

じっけんとくせい

- PSA: 42.37000

- LogP: 3.63730

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one セキュリティ情報

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB364020-2 g |

2,2-Dimethyl-2'-thiomethylpropiophenone, 97%; . |

507272-92-6 | 97% | 2 g |

€1,415.70 | 2023-07-19 | |

| Fluorochem | 203976-1g |

2,2-dimethyl-2'-thiomethylpropiophenone |

507272-92-6 | 97% | 1g |

£483.00 | 2022-03-01 | |

| Fluorochem | 203976-5g |

2,2-dimethyl-2'-thiomethylpropiophenone |

507272-92-6 | 97% | 5g |

£1753.00 | 2022-03-01 | |

| abcr | AB364020-2g |

2,2-Dimethyl-2'-thiomethylpropiophenone, 97%; . |

507272-92-6 | 97% | 2g |

€1415.70 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645532-1g |

2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one |

507272-92-6 | 98% | 1g |

¥4599.00 | 2024-05-11 | |

| A2B Chem LLC | AG26178-2g |

2,2-Dimethyl-2'-thiomethylpropiophenone |

507272-92-6 | 97% | 2g |

$984.00 | 2024-04-19 | |

| Crysdot LLC | CD12067059-5g |

2,2-Dimethyl-2'-thiomethylpropiophenone |

507272-92-6 | 95+% | 5g |

$1401 | 2024-07-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1645532-2g |

2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one |

507272-92-6 | 98% | 2g |

¥8071.00 | 2024-05-11 | |

| abcr | AB364020-1 g |

2,2-Dimethyl-2'-thiomethylpropiophenone, 97%; . |

507272-92-6 | 97% | 1 g |

€841.90 | 2023-07-19 | |

| Fluorochem | 203976-2g |

2,2-dimethyl-2'-thiomethylpropiophenone |

507272-92-6 | 97% | 2g |

£847.00 | 2022-03-01 |

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

507272-92-6 (2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one) 関連製品

- 898789-94-1(Cyclopropyl 2-thiomethylphenyl ketone)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

推奨される供給者

Amadis Chemical Company Limited

(CAS:507272-92-6)2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one

清らかである:99%

はかる:1g

価格 ($):393.0